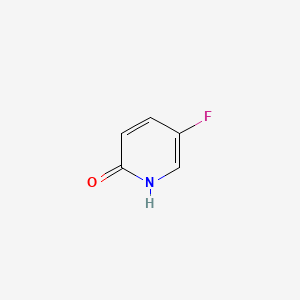

5-Fluoro-2-hydroxypyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLULSYPVWLJZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376522 | |

| Record name | 5-Fluoro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51173-05-8 | |

| Record name | 5-Fluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51173-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-Fluoro-2-hydroxypyridine: A Technical Guide to the Demethylation of 5-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-hydroxypyridine, a key intermediate in the pharmaceutical industry, from its precursor, 5-fluoro-2-methoxypyridine (B1304894). The core of this transformation lies in the demethylation of an aryl methyl ether, a fundamental reaction in organic synthesis. This document details a primary experimental protocol and explores alternative methodologies, presenting all quantitative data in a structured format for clear comparison.

Introduction

This compound, also known as 5-fluoro-2-pyridone, is a valuable building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a fluorine substituent, can significantly enhance the metabolic stability and lipophilicity of target drug molecules. The conversion from 5-fluoro-2-methoxypyridine is a crucial step in making this versatile intermediate readily accessible for drug discovery and development programs. The primary method for this conversion involves the acid-catalyzed cleavage of the methyl ether.

Reaction Pathway: Demethylation

The fundamental chemical transformation is the O-demethylation of 5-fluoro-2-methoxypyridine. This reaction breaks the methyl-oxygen bond of the methoxy (B1213986) group, leading to the formation of the desired hydroxyl group.

Caption: General reaction scheme for the demethylation of 5-fluoro-2-methoxypyridine.

Experimental Protocols

This section details a common experimental protocol for the synthesis of this compound.

Primary Method: Hydrochloric Acid-Mediated Demethylation

This protocol is adapted from a standard procedure for the demethylation of 5-fluoro-2-methoxypyridine.[1]

Materials:

-

5-fluoro-2-methoxypyridine

-

35% Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sealed reaction tubes

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

A solution of 5-fluoro-2-methoxypyridine in toluene is prepared.

-

The solution is placed in several sealed reaction tubes.

-

35% hydrochloric acid is added to the toluene solution.

-

The sealed tubes are heated to 145°C for 2 hours.

-

The reaction progress is monitored by LC/MS to ensure the complete consumption of the starting material.

-

After the reaction is complete, the toluene solution is decanted and discarded.

-

The remaining aqueous phase is washed with ethyl acetate.

-

The aqueous phase is then concentrated under reduced pressure to remove volatile components, affording the crude this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the hydrochloric acid-mediated demethylation method.

| Parameter | Value | Reference |

| Starting Material | 5-fluoro-2-methoxypyridine | [1] |

| Reagent | 35% Hydrochloric Acid | [1] |

| Solvent | Toluene | [1] |

| Temperature | 145°C | [1] |

| Reaction Time | 2 hours | [1] |

| Product | This compound | [1] |

Alternative Demethylation Methodologies

While acidic hydrolysis is a direct method, several other reagents and conditions have been developed for the cleavage of aryl methyl ethers, which could be applicable to the synthesis of this compound. These alternatives can be particularly useful when the substrate is sensitive to strong acids or high temperatures.

-

Tris(pentafluorophenyl)borane and Silyl Hydrides: This method offers a mild and rapid deprotection of aryl alkyl ethers. The reaction proceeds through the formation of a siloxane, which is then cleaved. Yields for various derivatives are often greater than 85%.[2]

-

Sodium Trimethylsilanethiolate (NaSSiMe3): This nucleophilic reagent can be used for the demethylation of methoxypyridines, with reported yields ranging from 55-87%. The reaction is typically carried out in 1,3-dimethyl-2-imidazolidinone (B1670677) at temperatures between 120-180°C.[3]

-

Pyridine Hydrochloride under Microwave Irradiation: This solvent-free method provides a rapid and efficient means of demethylating methyl aryl ethers.[4][5] Microwave irradiation can significantly accelerate the reaction.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 5-fluoro-2-methoxypyridine is a well-established process, with the hydrochloric acid-mediated demethylation being a primary and effective method. For substrates requiring milder conditions, alternative reagents and techniques such as those involving borane (B79455) catalysts or microwave irradiation present viable options. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. This guide provides the necessary technical details to aid researchers and drug development professionals in the successful synthesis of this important pharmaceutical intermediate.

References

- 1. This compound | 51173-05-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to 5-Fluoro-2-hydroxypyridine (CAS: 51173-05-8): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-hydroxypyridine, a fluorinated heterocyclic compound, is a versatile and highly valuable building block in the synthesis of advanced pharmaceutical compounds.[1] The strategic incorporation of a fluorine atom onto the pyridine (B92270) ring imparts unique physicochemical properties that can significantly enhance the potency, metabolic stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the development of novel therapeutics. Particular attention is given to its role as a precursor in the synthesis of kinase inhibitors and antiviral agents.

Introduction

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize drug-like properties.[1][2] The small size and high electronegativity of the fluorine atom can lead to favorable changes in a molecule's conformation, pKa, and metabolic profile. This compound (also known as 5-Fluoro-2-pyridinol) serves as a key intermediate for introducing a fluorinated pyridinyl moiety into larger, more complex molecules.[3] Its utility is demonstrated in the synthesis of various therapeutic agents, where it can act as a crucial pharmacophoric element.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 51173-05-8 | [4] |

| Molecular Formula | C₅H₄FNO | [4] |

| Molecular Weight | 113.09 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 150-155 °C | [4] |

| Boiling Point (Predicted) | 251.7 ± 40.0 °C | [5] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 10.09 ± 0.10 | [5] |

| InChI Key | KLULSYPVWLJZAO-UHFFFAOYSA-N | [4] |

| SMILES | Oc1ccc(F)cn1 | [4] |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms in the pyridine ring. The chemical shift of the carbon atom bonded to the fluorine atom will be significantly affected, showing a characteristic large C-F coupling constant.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the hydroxypyridine tautomer. A strong C=O stretching band around 1650 cm⁻¹ would indicate the presence of the pyridone tautomer. C-F stretching vibrations are typically observed in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 113. Fragmentation patterns would likely involve the loss of CO and HCN, which are common for pyridine derivatives.

Synthesis and Reactivity

This compound can be synthesized from commercially available starting materials. A common laboratory-scale synthesis is detailed below.

Synthesis of this compound from 5-Fluoro-2-methoxypyridine (B1304894)

This protocol involves the demethylation of 5-fluoro-2-methoxypyridine using a strong acid.

Experimental Protocol:

-

Materials: 5-fluoro-2-methoxypyridine, 35% Hydrochloric acid, Toluene (B28343), Ethyl acetate (B1210297) (EtOAc).

-

Procedure:

-

A solution of 5-fluoro-2-methoxypyridine in toluene is placed in a sealed tube.

-

35% hydrochloric acid is added to the solution.

-

The mixture is heated at 145 °C for 2 hours. The reaction progress can be monitored by LC/MS to ensure the complete consumption of the starting material.[6]

-

After cooling, the toluene layer is decanted and discarded.[6]

-

The aqueous phase is washed with ethyl acetate to remove any remaining organic impurities.[6]

-

The aqueous phase is then concentrated under reduced pressure to remove volatiles, affording this compound as a solid.[6]

-

Logical Workflow for Synthesis:

Caption: Synthesis of this compound.

Key Reactions and Reactivity

This compound can undergo several types of reactions, making it a versatile intermediate.

-

Nitration: It can be nitrated to produce 5-Fluoro-2-hydroxy-3-nitropyridine, which is another useful building block in organic synthesis.[6]

-

O-Alkylation: The hydroxyl group can be alkylated under basic conditions to form 2-alkoxy-5-fluoropyridines. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation.[7]

Applications in Drug Discovery and Development

The this compound moiety is a key component in a number of biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The pyridine ring can mimic the hinge-binding motif of ATP, forming crucial hydrogen bonds within the kinase active site. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties. While direct synthesis of major drugs like Crizotinib (B193316) from this compound is not the primary route, the synthesis of analogs and related structures often employs similar fluorinated pyridine precursors. The general importance of the fluoropyridinol scaffold is highlighted in the development of potent inhibitors.

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors derived from pyridinyl scaffolds.

Caption: Inhibition of a generic kinase signaling pathway.

Antiviral Agents

Fluorinated nucleoside analogs are a cornerstone of antiviral therapy. The incorporation of a fluorine atom can block metabolic pathways essential for viral replication. This compound can serve as a precursor for the synthesis of novel nucleoside analogs where the fluoropyridine moiety acts as a modified nucleobase. These analogs can be designed to target viral polymerases or other enzymes critical for viral life cycles.

Experimental Workflow for Antiviral Screening:

The following diagram outlines a typical workflow for screening new compounds for antiviral activity.

Caption: Workflow for antiviral compound screening.

Conclusion

This compound is a fundamentally important building block for the pharmaceutical industry. Its unique combination of a fluorine atom and a hydroxypyridine scaffold provides a powerful tool for medicinal chemists to design and synthesize novel drug candidates with improved pharmacological profiles. The synthetic routes to this intermediate are well-established, and its reactivity allows for diverse chemical transformations. As the demand for more effective and safer medicines continues to grow, the strategic use of key intermediates like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. guidechem.com [guidechem.com]

- 2. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound 97 51173-05-8 [sigmaaldrich.com]

- 5. This compound CAS#: 51173-05-8 [chemicalbook.com]

- 6. This compound | 51173-05-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Fluoro-2-hydroxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Fluoro-2-hydroxypyridine (CAS No. 51173-05-8), a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the tautomeric nature of 2-hydroxypyridines, existing predominantly in the pyridone form, the data presented herein corresponds to the 5-Fluoro-2(1H)-pyridone tautomer. This document collates typical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These values are representative and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.65 | br s | - | N-H |

| 7.50 | dd | J_HF = 8.5, J_HH = 3.0 | H-6 |

| 7.42 | ddd | J_HF = 9.0, J_HH = 8.5, 3.0 | H-4 |

| 6.35 | dd | J_HH = 8.5, J_HF = 4.5 | H-3 |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Coupling Constant (J_CF) Hz | Assignment |

| 163.5 | d, ¹J_CF = 245.0 | C-5 |

| 158.0 | s | C-2 |

| 135.2 | d, ³J_CF = 9.5 | C-6 |

| 122.8 | d, ²J_CF = 22.0 | C-4 |

| 108.1 | d, ²J_CF = 25.0 | C-3 |

Table 3: Infrared (IR) Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | N-H stretch |

| 1660 | Strong | C=O stretch (amide) |

| 1610 | Medium | C=C stretch |

| 1250 | Strong | C-F stretch |

| 820 | Medium | C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 113.03 | 100 | [M]⁺ |

| 85.02 | 65 | [M-CO]⁺ |

| 58.01 | 40 | [M-CO-HCN]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was applied during the acquisition. A total of 1024 scans were accumulated.

-

Data Processing: The raw data (Free Induction Decay) was processed with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformed. The resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

-

Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via direct infusion.

-

Instrumentation: A high-resolution mass spectrometer with an Electron Ionization (EI) source was used.

-

Acquisition: The mass spectrum was acquired in positive ion mode over a mass range of m/z 50-500. The ionization energy was set to 70 eV.

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

5-Fluoro-2-hydroxypyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and characterization of 5-Fluoro-2-hydroxypyridine, a key intermediate in the development of various pharmaceutical compounds.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H4FNO |

| Molecular Weight | 113.09 g/mol |

| CAS Number | 51173-05-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 150-155 °C |

Experimental Protocols

Synthesis of this compound from 5-Fluoro-2-methoxypyridine (B1304894)

This protocol details the synthesis of this compound via the demethylation of 5-fluoro-2-methoxypyridine using hydrochloric acid.

Materials:

-

5-fluoro-2-methoxypyridine

-

35% Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H2O)

Procedure:

-

A solution of 5-fluoro-2-methoxypyridine in toluene is prepared.

-

The solution is treated with 35% hydrochloric acid in a sealed tube.

-

The reaction mixture is heated at 145 °C for 2 hours.

-

Progress of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC/MS) to ensure the complete consumption of the starting material.

-

Upon completion, the toluene layer is decanted and discarded.

-

The remaining aqueous phase is washed with ethyl acetate.

-

The aqueous phase is then concentrated to remove volatile components, yielding a brown solid which is the crude this compound.

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the chemical structure of the synthesized compound.

-

Proton NMR (¹H NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: The spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring. The fluorine atom will cause characteristic splitting of adjacent proton signals.

-

-

Carbon-13 NMR (¹³C NMR):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the ¹³C NMR spectrum.

-

Expected Signals: The spectrum will show signals for each unique carbon atom in the molecule. The carbon atom bonded to the fluorine will exhibit a large coupling constant (J C-F).

-

2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small amount of a modifier like formic acid or trifluoroacetic acid, should be used.

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC column and monitor the elution profile with the UV detector. The purity is determined by the relative area of the main peak.

3. Melting Point Determination

The melting point is a key physical property for assessing the purity of a solid compound.

-

Procedure: A small amount of the crystalline this compound is packed into a capillary tube and placed in a melting point apparatus. The temperature at which the solid melts is recorded and compared to the literature value. A sharp melting range close to the literature value is indicative of high purity.

Experimental Workflow

The following diagram illustrates the logical flow from synthesis to characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-hydroxypyridine in the Laboratory

Introduction: 5-Fluoro-2-hydroxypyridine, also known by synonyms such as 5-fluoro-2-pyridinol and 5-fluoropyridin-2(1H)-one, is a halogenated heterocyclic compound with the CAS Number 51173-05-8.[1][2][3] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[4][5] The incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing bioavailability and binding affinity to biological targets.[6][7] Given its reactivity and hazardous nature, a thorough understanding of its properties and adherence to strict safety protocols are imperative for researchers, scientists, and drug development professionals. This guide provides comprehensive information on the safe handling, storage, emergency procedures, and experimental considerations for this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder at room temperature.[2][5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51173-05-8 | [1][2][3][8] |

| Molecular Formula | C5H4FNO | [1][3][8] |

| Molecular Weight | 113.09 g/mol | [1][3][8] |

| Appearance | White to off-white crystalline powder | [2][5][9] |

| Melting Point | 150-155 °C | [3][5] |

| Boiling Point | 251.7 ± 40.0 °C (Predicted) | [5] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [5] |

| pKa | 10.09 ± 0.10 (Predicted) | [5] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary hazards include being harmful if swallowed, causing severe skin and eye damage, and causing respiratory irritation.[3][10]

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

|

| Danger | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3][10] |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[3][10] | ||

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage.[3] | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[3][10] |

Toxicological Information

Detailed toxicological data for this compound is not widely available. However, based on its classification, exposure can lead to significant health effects.

-

Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

-

Symptoms of Exposure:

-

Inhalation: May cause irritation to the respiratory tract, leading to coughing and shortness of breath.[3]

-

Skin Contact: Causes skin irritation, redness, and pain.[3]

-

Eye Contact: Poses a risk of serious, irreversible eye damage.[2][3]

-

Ingestion: Harmful if swallowed, may cause nausea and abdominal pain.[3][11]

-

Safe Handling and Storage Procedures

A systematic approach to handling and storage is critical to minimize exposure and ensure laboratory safety.

Engineering Controls

Always handle this compound in a properly functioning, certified chemical fume hood to control dust and vapor exposure.[11][12] Ensure that an emergency eyewash station and safety shower are readily accessible and within a 10-second travel distance.[13]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure.[12]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[11][14]

-

Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[11][14] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[15]

-

Body Protection: Wear a fully buttoned, chemical-resistant lab coat.[11][14]

-

Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95 dust mask or a half-mask respirator with appropriate cartridges) is required.[14][16]

Storage Requirements

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[17][18] It should be stored separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[16][19]

Logical Workflow for Safe Handling

The following diagram illustrates the essential workflow for safely managing this compound in the lab.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17][20] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[15][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][21] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][22] |

Spill Response

For a minor spill of solid material:

-

Evacuate non-essential personnel from the immediate area.

-

Ensure you are wearing appropriate PPE (respirator, goggles, lab coat, gloves).[17]

-

Carefully sweep up the solid material, avoiding dust generation.[14]

-

Place the spilled material into a labeled, sealed container for hazardous waste disposal.[14]

-

Decontaminate the spill area with soap and water.[16]

-

Dispose of all contaminated materials (e.g., gloves, wipes) as hazardous waste.[16]

Experimental Protocols and Considerations

While specific experimental uses will vary, a general understanding of its synthesis can inform handling procedures.

Generalized Synthesis Protocol

A common method for the synthesis of this compound involves the demethylation of a methoxy (B1213986) precursor.[4][5]

Reaction: 5-Fluoro-2-methoxypyridine (B1304894) → this compound

Methodology:

-

Reaction Setup: 5-fluoro-2-methoxypyridine is dissolved in a suitable solvent like toluene (B28343) in a sealed reaction vessel.[4][5]

-

Reagent Addition: A strong acid, such as 35% hydrochloric acid, is added to the solution.[4][5]

-

Reaction Conditions: The mixture is heated to approximately 145°C for several hours.[4][5] The reaction progress is monitored by an appropriate technique (e.g., LC/MS) until the starting material is consumed.[4][5]

-

Work-up: After cooling, the organic layer is decanted. The remaining aqueous phase, containing the product, is washed with a solvent like ethyl acetate (B1210297) and then concentrated to yield the crude solid product.[4][5]

-

Purification: Further purification can be achieved through techniques such as recrystallization or column chromatography.

The following diagram outlines this generalized synthetic workflow.

Biological Context and Applications

The 2-pyridone scaffold is a valuable pharmacophore in drug discovery, acting as a bioisostere for amides and other aromatic systems.[6] The addition of a fluorine atom is a common strategy to enhance a drug candidate's metabolic stability and binding affinity.[6][7] this compound can serve as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O), allowing it to form key interactions within the binding pocket of a target protein.[6]

// Edges with logical connections mol_nh -> acceptor [lhead=cluster_protein, label=" Hydrogen Bond ", color="#34A853", style=dashed, fontcolor="#202124"]; donor -> mol_co [ltail=cluster_protein, label=" Hydrogen Bond ", color="#34A853", style=dashed, fontcolor="#202124"]; mol_f -> hydrophobic [lhead=cluster_protein, label=" Enhances Binding &\n Metabolic Stability ", color="#FBBC05", style=dashed, fontcolor="#202124"]; }

References

- 1. novasynorganics.com [novasynorganics.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound 97 51173-05-8 [sigmaaldrich.com]

- 4. This compound | 51173-05-8 [chemicalbook.com]

- 5. This compound CAS#: 51173-05-8 [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 432580250 [thermofisher.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. benchchem.com [benchchem.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. research.uga.edu [research.uga.edu]

- 17. echemi.com [echemi.com]

- 18. fishersci.es [fishersci.es]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. 3-CHLORO-2-FLUORO-5-HYDROXYPYRIDINE - Safety Data Sheet [chemicalbook.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

The Versatility of 5-Fluoro-2-hydroxypyridine: A Technical Guide to its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Among the array of fluorinated building blocks, 5-Fluoro-2-hydroxypyridine (also known as 5-fluoro-2-pyridone) has emerged as a versatile and valuable intermediate in the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth review of the applications of this compound, with a focus on its utility in the development of novel therapeutics. We will delve into specific examples, providing detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways.

Synthesis of this compound Derivatives: A Gateway to Bioactive Molecules

This compound serves as a key starting material for a variety of derivatives. Its synthesis and subsequent chemical modifications are crucial steps in the development of new chemical entities.

General Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of 5-fluoro-2-methoxypyridine (B1304894).

Experimental Protocol: Synthesis of this compound

A solution of 5-fluoro-2-methoxypyridine in toluene (B28343) is treated with a strong acid, such as 35% hydrochloric acid, in a sealed tube at elevated temperatures (e.g., 145°C) for several hours. The reaction progress is monitored by a suitable analytical technique like LC/MS. Upon completion, the toluene layer is decanted, and the aqueous phase is washed with an organic solvent like ethyl acetate. The aqueous phase is then concentrated to yield the crude this compound, which can be further purified if necessary.

Applications in Medicinal Chemistry

The 5-fluoro-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in a range of drug candidates targeting diverse diseases.

α-Glucosidase Inhibitors for Diabetes Mellitus

Derivatives of 5-fluoro-2-oxindole, which can be synthesized from precursors related to this compound, have shown significant potential as α-glucosidase inhibitors for the management of type 2 diabetes. These compounds work by delaying carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.

A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. The general synthetic scheme involves the condensation of 5-fluoro-2-oxindole with various substituted aromatic aldehydes.

Logical Workflow for the Synthesis of 5-Fluoro-2-oxindole Derivatives

Caption: General synthetic workflow for 5-fluoro-2-oxindole derivatives.

Experimental Protocol: Synthesis of (Z)-3-((4-chlorophenyl)methylene)-5-fluoroindolin-2-one (a representative α-glucosidase inhibitor)

To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, 4-chlorobenzaldehyde (B46862) (1.2 mmol) and a catalytic amount of a base like piperidine (B6355638) or pyrrolidine (B122466) are added. The reaction mixture is refluxed for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product.

Table 1: α-Glucosidase Inhibitory Activity of Selected 5-Fluoro-2-oxindole Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (µM) |

| 1 | 4-Cl | 49.89 ± 1.16 |

| 2 | 4-Br | 35.83 ± 0.98 |

| 3 | 4-NO2 | 56.87 ± 0.42 |

| Acarbose (Reference) | - | 750.0 ± 15.2 |

Peptide Deformylase Inhibitors: A New Class of Antibiotics

The emergence of antibiotic-resistant bacteria is a major global health threat. Peptide deformylase (PDF) is an essential bacterial enzyme that is absent in mammals, making it an attractive target for the development of novel antibiotics. LBM415 is a potent PDF inhibitor whose synthesis utilizes a derivative of this compound. The key precursor, 2-amino-5-fluoropyridine, can be synthesized from 2-aminopyridine (B139424) through a multi-step process.

Experimental Workflow for the Synthesis of 2-Amino-5-fluoropyridine

Caption: Multi-step synthesis of 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis of LBM415

The synthesis of LBM415 is a complex, multi-step process. A key step involves the coupling of a chiral amino acid derivative with a carboxamide prepared from L-proline and 2-amino-5-fluoropyridine. This is followed by oxidation of the pyridine (B92270) nitrogen and subsequent deprotection steps to yield the final active compound. A practical synthesis has been reported to produce LBM415 in a 16% overall yield with an enantiomeric excess of >99%.[1]

Table 2: In Vitro Activity of LBM415 against various bacterial strains

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.12 - 1 |

| Streptococcus pneumoniae | 0.06 - 0.5 |

| Haemophilus influenzae | 0.5 - 4 |

| Moraxella catarrhalis | 0.12 - 0.5 |

Tyrosine Kinase 2 (TYK2) Inhibitors for Autoimmune Diseases

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of cytokines such as IL-12, IL-23, and type I interferons. These cytokines are implicated in the pathogenesis of various autoimmune diseases, including psoriasis and psoriatic arthritis. Selective inhibition of TYK2 is therefore a promising therapeutic strategy. While not always directly synthesized from this compound, many potent and selective TYK2 inhibitors incorporate a fluorinated pyridine moiety to enhance their pharmacological properties.

TYK2 Signaling Pathway and Inhibition

Caption: Simplified TYK2 signaling pathway and the mechanism of action of a TYK2 inhibitor.

Deucravacitinib is a first-in-class, oral, selective, allosteric TYK2 inhibitor. It binds to the regulatory pseudokinase domain of TYK2, stabilizing an inactive conformation and preventing its activation. This selective inhibition blocks the downstream signaling of key pro-inflammatory cytokines, offering a targeted approach to treating autoimmune diseases. The incorporation of a fluorinated pyridine-like core is a common feature in the design of such selective kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. Its strategic use allows for the introduction of fluorine into heterocyclic scaffolds, leading to compounds with improved potency, selectivity, and pharmacokinetic properties. The applications highlighted in this guide, from α-glucosidase inhibitors for diabetes to peptide deformylase inhibitors for bacterial infections and TYK2 inhibitors for autoimmune diseases, underscore the broad therapeutic potential of derivatives of this important chemical intermediate. As the demand for novel and effective therapeutics continues to grow, the utility of this compound in medicinal chemistry is poised to expand even further.

References

The Pivotal Role of Fluorination in Pyridine-Based Drug Discovery: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the profound impact of fluorination on the biological activity of pyridine (B92270) derivatives, a versatile and privileged scaffold in drug discovery. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to enhancing the potency, selectivity, metabolic stability, and pharmacokinetic profiles of pyridine-based therapeutic agents.[1][2][3][4] This guide will delve into the diverse biological activities of fluorinated pyridine derivatives, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways they modulate.

The Impact of Fluorine on Physicochemical Properties and Biological Activity

The introduction of fluorine atoms into a pyridine ring can dramatically alter a molecule's properties, leading to improved drug-like characteristics.[3]

-

Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thus preventing the formation of toxic metabolites and enhancing the drug's half-life.[3][5]

-

Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a compound, which is a critical factor for its absorption, distribution, and ability to cross biological membranes.[5]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the pyridine ring, influencing pKa values and enhancing interactions with biological targets through the formation of hydrogen bonds and other non-covalent interactions.[3][6]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target protein.

These modifications have led to the successful development of numerous FDA-approved drugs containing the fluorinated pyridine motif, targeting a wide range of diseases.

Diverse Biological Activities of Fluorinated Pyridine Derivatives

Fluorinated pyridine derivatives have demonstrated a broad spectrum of biological activities, making them valuable scaffolds for drug development in various therapeutic areas.[4][7]

Anticancer Activity

A significant area of research has focused on the application of fluorinated pyridine derivatives as anticancer agents.[3] These compounds have been shown to inhibit various targets crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition: Many fluorinated pyridines act as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][5][8] Fluorinated pyridine-urea derivatives have shown potent inhibitory activity against VEGFR-2.[6]

-

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis. Certain pyrazolopyridine and furopyridine derivatives containing fluorine have demonstrated significant CDK2 inhibitory activity.[9]

-

PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactivated in cancer. Alpelisib, an FDA-approved drug for breast cancer, features a fluorinated pyridine moiety and selectively inhibits the p110α subunit of PI3K.[10][11][12][13]

Other Anticancer Mechanisms: Beyond kinase inhibition, fluorinated pyridine derivatives exhibit anticancer activity through various other mechanisms, including the induction of apoptosis and cell cycle arrest.[14]

Neuroscience Applications

Fluorinated pyridine derivatives have also emerged as promising candidates for the treatment of neurological and psychiatric disorders.

Orexin (B13118510) Receptor Antagonism: The orexin signaling system plays a crucial role in regulating wakefulness. Lemborexant, an FDA-approved treatment for insomnia, is a dual orexin receptor antagonist containing a fluorinated pyridine ring.[15][16][17] By blocking the binding of orexin neuropeptides to their receptors, Lemborexant suppresses the wake drive.[2][18][19]

GABA-A Receptor Modulation: Fluorinated imidazo[1,2-a]pyridine (B132010) derivatives have been developed as positive allosteric modulators of the GABA-A receptor, showing potential as novel antipsychotic agents with a non-dopaminergic mechanism of action.[20]

Other Therapeutic Areas

The versatility of the fluorinated pyridine scaffold extends to other therapeutic areas as well:

-

Antidiabetic Activity: Some fluorinated pyridine derivatives have shown potential as antidiabetic agents by inhibiting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[21][22]

-

Anti-inflammatory Activity: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives containing fluorine have demonstrated anti-inflammatory properties through the inhibition of COX-1 and COX-2 enzymes.[23]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of selected fluorinated pyridine derivatives, presenting their IC50 values against various targets and cell lines.

Table 1: Anticancer and Kinase Inhibitory Activity of Fluorinated Pyridine Derivatives

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea Derivative (8e) | VEGFR-2 | 3.93 | [6] |

| Pyridine-Urea Derivative (8n) | VEGFR-2 | >10 | [6] |

| 2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 | [9] |

| S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 | [9] |

| 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 | [9] |

| Fluorinated imidazo[1,2-a]pyridine | K562 (Leukemia) | 42 - 57 | [23] |

| Fluorinated imidazo[1,2-a]pyridine | MCF-7 (Breast Cancer) | 44 - 72 | [23] |

| Fluorinated Pyrimidine (B1678525) 5-carboxamide (2c) | MERTK | 0.026 | [24] |

| Fluorinated Pyrimidine 5-carboxamide (2d) | MERTK | 0.038 | [24] |

| Spiro-pyridine derivative (7) | HepG-2 (Liver Cancer) | 8.90 | [25] |

| Spiro-pyridine derivative (7) | Caco-2 (Colon Cancer) | 7.83 | [25] |

| Spiro-pyridine derivative (8) | HepG-2 (Liver Cancer) | 8.42 | [25] |

| Platinum complex with 5-perfluoroalkyl-1,2,4-oxadiazolyl-pyridine | HepG2 (Liver Cancer) | Varies | [26] |

| Platinum complex with 5-perfluoroalkyl-1,2,4-oxadiazolyl-pyridine | HCT116 (Colon Cancer) | Varies | [26] |

| Platinum complex with 5-perfluoroalkyl-1,2,4-oxadiazolyl-pyridine | MCF-7 (Breast Cancer) | Varies | [26] |

| Fluorinated D-galactosamine analog | PC-3 (Prostate Cancer) | 28 | [27] |

| Fluorinated D-galactosamine analog | A2780 (Ovarian Cancer) | 78 | [27] |

Table 2: Anti-inflammatory and Antidiabetic Activity of Fluorinated Pyridine Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-2 | 9.2 | [23] |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-1 | 21.8 | [23] |

| Fluorinated Pyridine Sulphonamide (3c) | α-amylase | 47.38 (µg/mL) | [21] |

| Fluorinated Pyridine Sulphonamide (3d) | α-amylase | 41.88 (µg/mL) | [21] |

| Pyridoxal | α-amylase | 10.87 (mg/mL) | [22] |

| 4-(3-(tert-butylamino)imidazo[1,2-a]pyridine-2-yl)phenyl p-tolylcarbamate | α-glucosidase | 75.6 | [22] |

| Pyrrolo[2,3-b]pyridine derivative (42) | NPP1 | 0.80 | [22] |

| Pyrrolo[2,3-b]pyridine derivative (43) | NPP3 | 0.55 | [22] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by fluorinated pyridine derivatives is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][5][8][28][29] Fluorinated pyridine derivatives that inhibit VEGFR-2 block these processes, thereby inhibiting tumor angiogenesis.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11][12] Mutations in the PIK3CA gene, which encodes the p110α subunit of PI3K, lead to constitutive activation of this pathway in many cancers.[12] Alpelisib, a fluorinated pyridine derivative, specifically inhibits the p110α subunit, thereby blocking downstream signaling.[10][11][13]

Orexin Receptor Signaling in Wakefulness

Orexin A and B are neuropeptides that promote wakefulness by binding to orexin receptors 1 and 2 (OX1R and OX2R), which are G-protein coupled receptors.[2][18][19][30] Lemborexant, a fluorinated pyridine derivative, acts as a dual antagonist of these receptors, thereby promoting sleep.[15]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of fluorinated pyridine derivatives.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated pyridine derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of ATP. A decrease in the phosphorylation signal indicates kinase inhibition.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the fluorinated pyridine derivative.

-

Reaction Setup: In a microplate, combine the kinase buffer, recombinant kinase enzyme, and the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and add a detection reagent to measure the extent of substrate phosphorylation (e.g., using luminescence, fluorescence, or radioactivity).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and to assess changes in their expression and phosphorylation status upon treatment with a compound.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the fluorinated pyridine derivative, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (total or phosphorylated form).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation.

Conclusion

Fluorinated pyridine derivatives represent a highly valuable and versatile class of compounds in modern drug discovery. The strategic incorporation of fluorine atoms confers significant advantages in terms of metabolic stability, bioavailability, and target engagement. As demonstrated in this guide, these compounds exhibit a wide array of biological activities, including potent anticancer, neurological, antidiabetic, and anti-inflammatory effects. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and application of robust experimental protocols will undoubtedly lead to the development of novel and more effective therapies based on the fluorinated pyridine scaffold. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a solid foundation for advancing the design and evaluation of this promising class of therapeutic agents.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. psychscenehub.com [psychscenehub.com]

- 16. Lemborexant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant: Findings From Single‐Dose and Multiple‐Ascending‐Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eurjchem.com [eurjchem.com]

- 22. jchemrev.com [jchemrev.com]

- 23. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. biorbyt.com [biorbyt.com]

- 30. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Fluoro-2-hydroxypyridine for Researchers and Drug Development Professionals

An In-depth Overview of Suppliers, Purity Grades, and Analytical Methodologies

This technical guide provides a comprehensive overview of 5-Fluoro-2-hydroxypyridine (CAS No. 51173-05-8), a key building block in modern pharmaceutical development. For researchers, scientists, and professionals in drug discovery, this document outlines prominent suppliers, available purity grades, and detailed analytical protocols for quality assessment. The strategic incorporation of a fluorine atom into the pyridine (B92270) ring often enhances metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a valuable starting material in the synthesis of novel therapeutics.

Sourcing this compound: A Comparative Landscape of Suppliers

A reliable supply of high-purity starting materials is fundamental to successful research and development. The following table summarizes prominent suppliers of this compound and their typically offered purity grades.

| Supplier | Purity Grade(s) Offered | Notes |

| Sigma-Aldrich | 97%[1][2] | A well-established supplier for research-grade chemicals. |

| Thermo Scientific Chemicals | 97%[3], ≥96.0% (HPLC)[3] | Also available through the Acros Organics portfolio. |

| Novasyn Organics | Information not specified | A fine chemicals manufacturer and supplier based in India.[4] |

| Santa Cruz Biotechnology | Information not specified | A supplier of biochemicals for research.[2] |

| MOLBASE | 98% (from Career Henan Chemical Co., Ltd.) | An online marketplace listing various Chinese suppliers. |

| Dideu Industries Group Limited | 99.00% | As listed on ChemicalBook.[5] |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | As listed on ChemicalBook.[5] |

| Apollo Scientific | Information not specified | Available through distributors like Dabos.[6] |

Experimental Protocols for Quality Assurance

Ensuring the purity and identity of this compound is critical for reproducible experimental results and the synthesis of target compounds. Below are detailed methodologies for common analytical techniques used for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and identifying any impurities.

Objective: To quantify the purity of this compound and detect the presence of any related substances.

Instrumentation:

-

HPLC system equipped with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (or other suitable buffer)

-

This compound sample

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of an additive like 0.1% formic acid to improve peak shape. The exact ratio may need to be optimized.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 265 nm (A UV scan can be performed to determine the optimal wavelength).

-

-

Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of the deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical spectral parameters include a sufficient number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine-19 NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

-

-

Data Processing and Interpretation: Process the acquired spectra (phasing, baseline correction, and integration). The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.

Visualizing Workflows and Applications

The following diagrams, generated using the DOT language, illustrate key workflows and the role of this compound in drug development.

Caption: A typical quality control workflow for incoming this compound.

Caption: The role of this compound as a building block in a drug discovery pipeline.

References

- 1. This compound 97 51173-05-8 [sigmaaldrich.com]

- 2. This compound 97 51173-05-8 [sigmaaldrich.com]

- 3. This compound, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 51173-05-8 [chemicalbook.com]

- 6. This compound 5G - PC6957-5G [dabos.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Fluoro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Fluoro-2-hydroxypyridine in Suzuki-Miyaura cross-coupling reactions. Given the unique reactivity of 2-hydroxypyridines, which exist in a tautomeric equilibrium with 2-pyridones, this guide outlines two primary strategies to achieve successful C-C bond formation at the C2 position.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of a diverse range of aryl and heteroaryl substituents. However, the direct use of 2-hydroxypyridines in Suzuki coupling is challenging due to the presence of the hydroxyl group and the tautomeric equilibrium between the hydroxypyridine and pyridone forms. The pyridone tautomer is often the major form in solution and can complicate the desired catalytic cycle.

This guide presents two effective strategies to overcome these challenges:

-

Strategy A: In Situ Activation or Conversion of the Hydroxyl Group. This approach involves the activation of the hydroxyl group to transform it into a more suitable leaving group for the Suzuki coupling, either through in situ activation or by pre-synthesis of a derivative.

-

Strategy B: Suzuki Coupling of a Pre-functionalized Halopyridine. This more conventional approach utilizes a 2-halo-5-fluoropyridine derivative as the electrophilic partner in the Suzuki coupling reaction.

Data Presentation: Reaction Conditions and Yields for Analogous Systems

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of structurally similar pyridinol derivatives and halopyridines. This data can serve as a valuable starting point for the optimization of reactions with this compound.

Table 1: In Situ Activation of 2-Hydroxypyridines in Suzuki Coupling

| Entry | 2-Hydroxypyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Hydroxypyridine | Phenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | Dioxane | 100 | 12 | 85 |

| 2 | 5-Methyl-2-hydroxypyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343) | 110 | 18 | 78 |

| 3 | 4-Chloro-2-hydroxypyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane (B91453) | 100 | 24 | 65 |

Table 2: Suzuki Coupling of 2-Halopyridines

| Entry | Halopyridine Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-fluoropyridine (B41290) | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 2 | 2-Chloro-5-fluoropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 18 | 88 |

| 3 | 2-Bromo-5-fluoropyridine | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.5) | DMF | 90 | 16 | 85 |

| 4 | 2-Chloro-5-fluoropyridine | Phenylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ (1.5) | RuPhos (3) | CsF (2) | THF | 80 | 24 | 75 |

Experimental Protocols

Strategy A: In Situ Activation of this compound

This protocol is based on the in situ activation of the hydroxyl group using an activating agent such as bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP). This method avoids the need for pre-functionalization of the starting material.

Materials:

-

This compound

-

Arylboronic acid

-

PdCl₂(dppf) (or other suitable Pd catalyst)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

PyBroP

-

Anhydrous, degassed 1,4-dioxane (or other suitable solvent)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer with heating

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Add PdCl₂(dppf) (0.05 mmol, 5 mol%).

-

The vial is sealed with a septum and evacuated and backfilled with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (5 mL).

-

Add PyBroP (1.1 mmol, 1.1 equiv.) to the reaction mixture.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-fluoropyridine.

Strategy B: Suzuki Coupling of 2-Bromo-5-fluoropyridine

This protocol describes a standard Suzuki coupling procedure using the more reactive 2-bromo-5-fluoropyridine as the starting material.

Materials:

-

2-Bromo-5-fluoropyridine

-

Arylboronic acid or arylboronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (or other suitable Pd catalyst)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Toluene

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-5-fluoropyridine (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.2 mmol, 1.2 equiv.) in a mixture of toluene (8 mL) and ethanol (2 mL).

-

Add an aqueous solution of Na₂CO₃ (2 M, 2 mL, 4.0 mmol, 4.0 equiv.).

-

Bubble argon through the solution for 15 minutes to degas the mixture.

-

Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

-

Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel to obtain the desired product.

Mandatory Visualizations

Caption: Overview of synthetic strategies for the Suzuki coupling of this compound.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.

Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The introduction of a nitro group onto the 5-Fluoro-2-hydroxypyridine scaffold offers a versatile handle for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.

Introduction

5-Fluoro-2-hydroxy-3-nitropyridine is a key building block in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro group can be readily converted to other functional groups, such as amines, allowing for the construction of diverse compound libraries. This application note details a representative experimental protocol for the nitration of this compound, based on established methodologies for analogous pyridine (B92270) derivatives.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₃FN₂O₃ |

| Molecular Weight | 158.09 g/mol |

| Appearance | Solid |

| CAS Number | 136888-20-5 |

| Storage | Room temperature |

Reaction Scheme

The synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine is achieved through the electrophilic nitration of this compound using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Caption: Reaction scheme for the nitration of this compound.

Experimental Protocol

This protocol is based on analogous nitration reactions of substituted 2-hydroxypyridines. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Cooling: Place the flask in an ice bath and cool the contents to 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (5-10 vol) to the flask while maintaining the temperature below 10 °C. Stir until the starting material is completely dissolved.

-